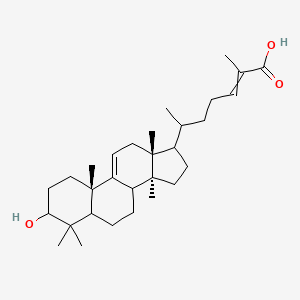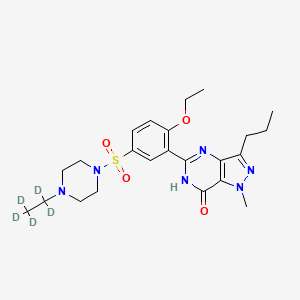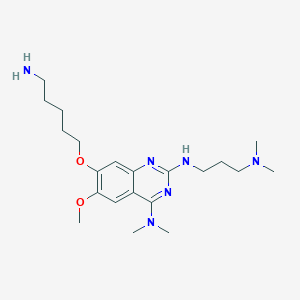
7-((5-Aminopentyl)oxy)-N2-(3-(dimethylamino)propyl)-6-methoxy-N4,N4-dimethylquinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E67-2 is a derivative of E67 and is known for its low toxicity and selective inhibition of the KIAA1718 Jumonji domain. It has an IC50 value of 3.4 µM and selectively inhibits histone H3 lysine 9 (H3K9) Jumonji demethylase as well as histone H3 lysine 4 (H3K4) demethylase .
Vorbereitungsmethoden
The synthesis of E67-2 involves the derivatization of E67. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions that ensure its selective inhibition properties and low toxicity .
Analyse Chemischer Reaktionen
E67-2 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound.
Substitution: Common reagents used in these reactions include various halides and nucleophiles.
Major Products: The primary products formed from these reactions are modified derivatives of E67-2 that retain its inhibitory properties
Wissenschaftliche Forschungsanwendungen
E67-2 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a selective inhibitor in various chemical reactions.
Biology: Plays a role in studying the demethylation of histone proteins, which is crucial for understanding gene expression and regulation.
Medicine: Investigated for its potential in cancer research due to its ability to inhibit specific demethylases involved in cancer progression.
Industry: Utilized in the development of new therapeutic agents and as a tool in epigenetic research .
Wirkmechanismus
E67-2 exerts its effects by selectively inhibiting the KIAA1718 Jumonji domain. This inhibition prevents the demethylation of histone H3 lysine 9 (H3K9) and histone H3 lysine 4 (H3K4), leading to changes in gene expression. The molecular targets involved include the Jumonji demethylases, which play a role in transcriptional regulation .
Vergleich Mit ähnlichen Verbindungen
E67-2 is unique due to its selective inhibition of the KIAA1718 Jumonji domain and its low toxicity. Similar compounds include:
BIX-01294: Another inhibitor of histone demethylases but with a broader range of targets.
GSK-J1: A selective inhibitor of the JMJD3 and UTX demethylases.
JIB-04: Inhibits multiple Jumonji demethylases but with higher toxicity compared to E67-2 .
E67-2 stands out due to its specificity and reduced cell toxicity, making it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H36N6O2 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
7-(5-aminopentoxy)-2-N-[3-(dimethylamino)propyl]-6-methoxy-4-N,4-N-dimethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C21H36N6O2/c1-26(2)12-9-11-23-21-24-17-15-19(29-13-8-6-7-10-22)18(28-5)14-16(17)20(25-21)27(3)4/h14-15H,6-13,22H2,1-5H3,(H,23,24,25) |
InChI-Schlüssel |
WLFIYSGBVULZIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)N(C)C)OC)OCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


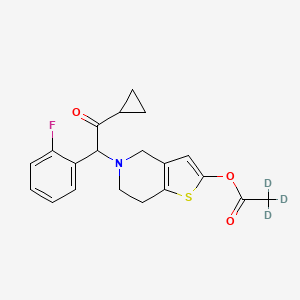
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
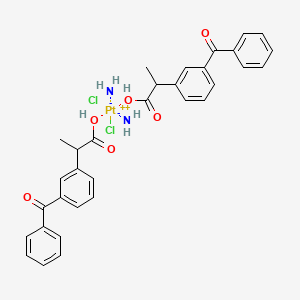
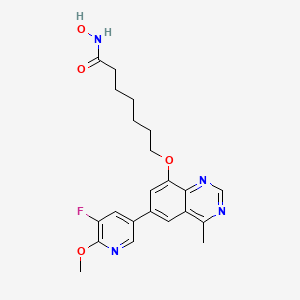
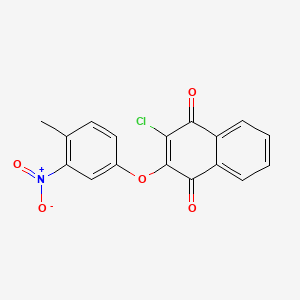
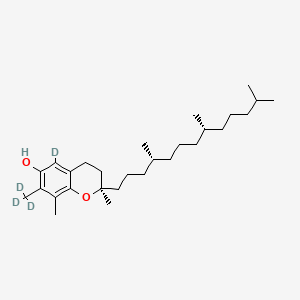
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
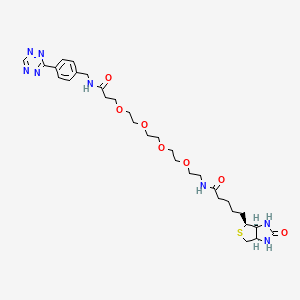
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
